

verifying certified reference materials for 4-Chloro-thiamethoxam

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Compound of Interest

Compound Name: 4-Chloro-thiamethoxam

Cat. No.: B13840488

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Executive Summary

4-Chloro-thiamethoxam (Synonym: Thiamethoxam Impurity 5) is a critical "over-chlorinated" process impurity formed during the synthesis of the neonicotinoid insecticide Thiamethoxam.[1][2] Unlike the active pharmaceutical ingredient (API), certified reference materials (CRMs) for specific impurities often lack the rigorous ISO 17034 accreditation found in primary API standards.

This guide provides a scientifically grounded framework for verifying the identity and potency of **4-Chloro-thiamethoxam** standards. It compares commercially available grades and establishes a self-validating qNMR (Quantitative Nuclear Magnetic Resonance) workflow to assign traceable purity values when a primary CRM is unavailable.

Part 1: Technical Context & Material Comparison

The Analyte: 4-Chloro-thiamethoxam[1][2][3][4][5][6][7][8]

- Chemical Name: (E)-N-(3-((2,4-dichlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide[1][2]
- Molecular Formula: C₈H₉Cl₂N₅O₃S[1][2][3][4][5]
- Molecular Weight: 326.16 g/mol [1][3][4]

- Structural Distinction: Thiamethoxam contains a 2-chlorothiazole ring.[2] The "4-Chloro" impurity contains a 2,4-dichlorothiazole ring.[1][2] This substitution eliminates the aromatic proton at the C4 position, serving as the primary spectroscopic handle for verification.

Comparative Analysis: Reference Material Grades

In the absence of a NIST/BIPM primary standard for this specific impurity, researchers must choose between commercial grades. The table below objectively compares the reliability of available options.

Feature	Option A: ISO 17034 Accredited CRM	Option B: ISO 17025 Characterized Standard	Option C: Research Grade / Chemical Supplier
Traceability	Metrological Traceability to SI units (kg, mol) via primary standards.[2]	Traceable to internal primary standards or mass balance.[2]	Often undefined; "Batch Traceability" only.[2]
Uncertainty	Certified Uncertainty () provided (e.g., 98.5% ± 0.4%).[2] Includes homogeneity & stability.	Measurement uncertainty usually provided for the method, not the material stability.	No uncertainty budget provided.[2]
Purity Assignment	Orthogonal Methods: qNMR + Mass Balance (HPLC-UV - Volatiles - Ash).[2]	Single Method: Typically HPLC area % (often overestimates purity). [2]	HPLC Area % only.[2]
Homogeneity	Tested and statistically verified between bottles.	Assumed based on process validation.	Unknown.
Suitability	Gold Standard for Quantitation & Validation.[2]	Suitable for ID and qualitative system suitability.[2]	High Risk for quantitation; requires in-house standardization.[2]



*Critical Insight: Most "4-Chloro-thiamethoxam" products on the market fall into Option B or C.
[2] Therefore, in-house verification (Part 2) is mandatory for GLP/GMP studies.[2]*

Part 2: Verification Protocols (The "Triangle of Verification")

To validate a purchased standard, you must establish three coordinates: Identity, Purity, and Stability.[2]

Protocol A: Structural Identity (The "Missing Proton" Test)

Objective: Confirm the presence of the extra chlorine atom on the thiazole ring. Method: ¹H-NMR (400 MHz or higher).[2]

- Solvent: Dissolve 5-10 mg in DMSO-
.
- Acquisition: Standard proton parameters (ns=16, d1=10s).
- Analysis:
 - Thiamethoxam (Reference): Look for the thiazole C4-H singlet signal around 7.5 - 8.0 ppm.[2]
 - **4-Chloro-thiamethoxam** (Target): This region must be silent (no singlet).[2] The substitution of H by Cl at position 4 removes this signal.
 - Verification: If the singlet exists, the material is Thiamethoxam, not the 4-Chloro impurity.

Protocol B: Potency Assignment via qNMR (The Self-Validating Standard)

Objective: Assign a traceable purity value (% w/w) without relying on the vendor's CoA. This method uses an Internal Standard (IS) with known purity (e.g., Maleic Acid or TCNB).

Reagents:

- Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), 99.9% purity.
- Solvent: DMSO-
(anhydrous).[\[2\]](#)

Workflow:

- Weighing: Accurately weigh (± 0.01 mg) approx. 10 mg of **4-Chloro-thiamethoxam** () and 10 mg of Maleic Acid () into the same vial.
- Dissolution: Add 0.6 mL DMSO- and mix thoroughly.
- Acquisition:
 - Pulse angle: 90° .
 - Relaxation delay ():
5
(typically 30-60s) to ensure full relaxation.
 - Scans: 64.

- Calculation:
 - : Integral area.[6]
 - : Number of protons (Maleic Acid olefinic protons = 2; Thiamethoxam derivative methyl group = 3).
 - : Molecular weight.[1][3][4][5]
 - : Purity.[1][3][4][5][7][8]

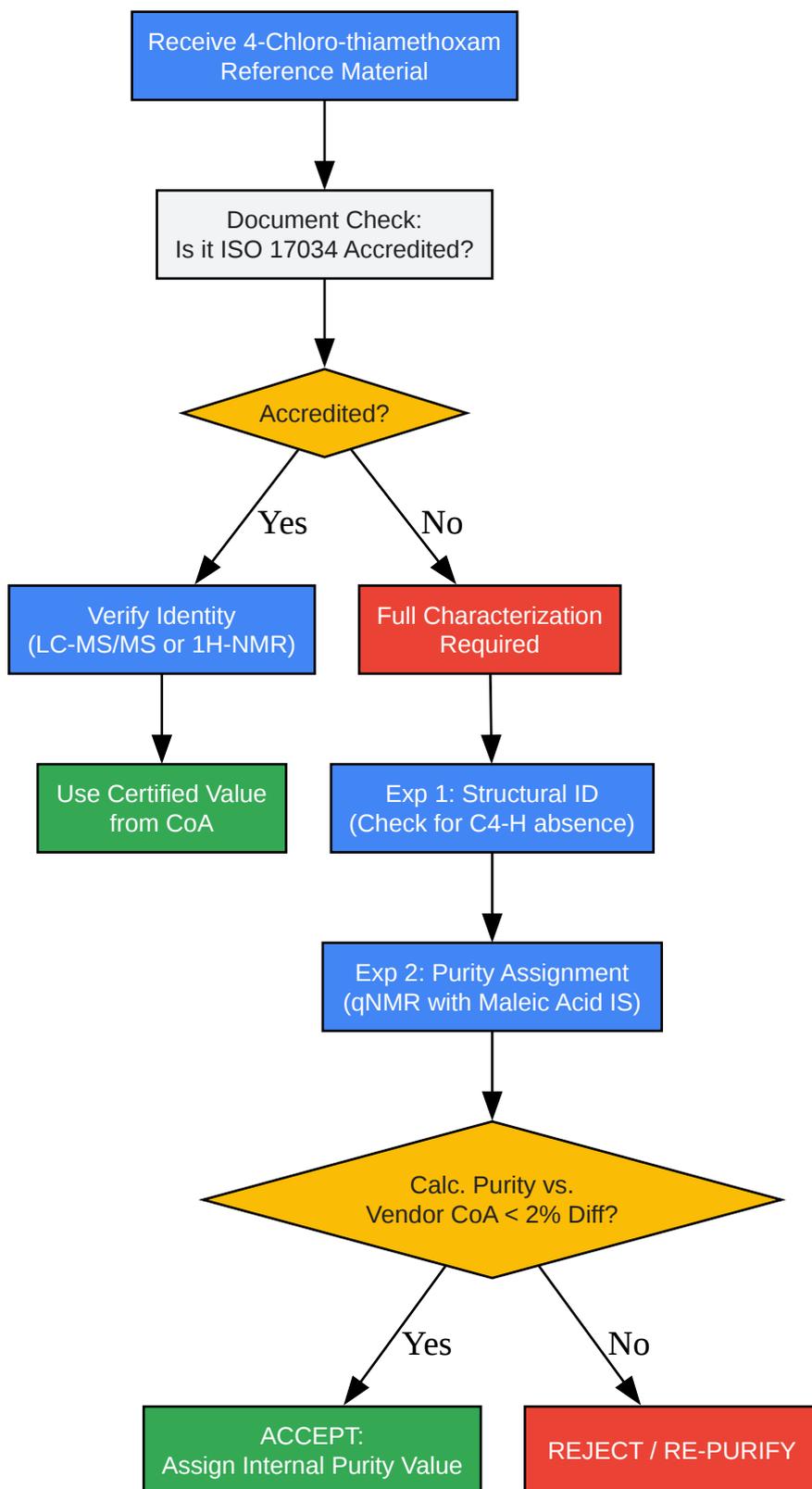
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Why this works: This method creates a direct traceability chain to the Maleic Acid CRM, bypassing the uncertainty of the impurity vendor's process.

Part 3: Visualization of Workflows

Figure 1: The Verification Decision Tree

A logical pathway for accepting or rejecting a new batch of Reference Material.

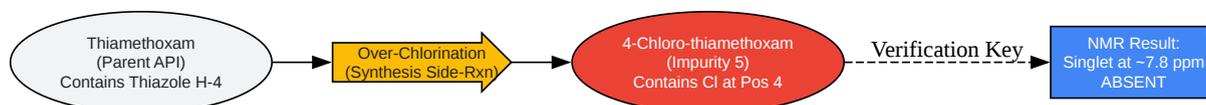


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Caption: Figure 1. Decision matrix for verifying incoming reference materials based on accreditation status.

Figure 2: Structural Relationship & NMR Logic

Visualizing the chemical difference that drives the identification protocol.



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Caption: Figure 2. The substitution of the proton at position 4 with Chlorine eliminates the characteristic NMR signal.

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